molecular formula C15H21BrN2O4S B1451975 4-(3-Bromo-benzenesulfonyl)-piperazine-1-carboxylic acid tert-butyl ester CAS No. 937014-80-7

4-(3-Bromo-benzenesulfonyl)-piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B1451975
CAS No.: 937014-80-7
M. Wt: 405.3 g/mol
InChI Key: OCPBBZQADAOTDT-UHFFFAOYSA-N
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Description

4-(3-Bromo-benzenesulfonyl)-piperazine-1-carboxylic acid tert-butyl ester (CAS 937014-80-7) is a high-purity chemical building block engineered for advanced pharmaceutical and organic synthesis research. This specialty piperazine derivative, with a molecular formula of C15H21BrN2O4S and a molecular weight of 405.31 g/mol, integrates two key protective and reactive features: a tert-butyloxycarbonyl (Boc) group that safeguards the secondary amine, and a 3-bromobenzenesulfonyl group that serves as a versatile handle for further functionalization via cross-coupling reactions. Its primary research value lies in its role as a critical intermediate in the synthesis of complex molecules, particularly for the development of potential therapeutic agents; similar sulfonylated piperazine scaffolds are frequently investigated as modulators of biological targets, such as fatty acid amide hydrolase (FAAH), for the treatment of conditions like anxiety and pain. The compound is offered with a guaranteed purity of 98% and should be stored according to standard laboratory practices for stable organic compounds. This product is strictly labeled "For Research Use Only" and is intended solely for laboratory research purposes. It is not intended for diagnostic, therapeutic, or human use. Researchers should consult the Safety Data Sheet (SDS) prior to handling, as this compound may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.

Properties

IUPAC Name

tert-butyl 4-(3-bromophenyl)sulfonylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O4S/c1-15(2,3)22-14(19)17-7-9-18(10-8-17)23(20,21)13-6-4-5-12(16)11-13/h4-6,11H,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCPBBZQADAOTDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80670684
Record name tert-Butyl 4-(3-bromobenzene-1-sulfonyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937014-80-7
Record name tert-Butyl 4-(3-bromobenzene-1-sulfonyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-(3-Bromo-benzenesulfonyl)-piperazine-1-carboxylic acid tert-butyl ester, with the CAS number 937014-80-7, is a compound of interest due to its potential biological activities. This compound features a piperazine ring, which is commonly associated with various pharmacological effects. The presence of the bromobenzenesulfonyl moiety may enhance its interaction with biological targets, making it a candidate for further investigation in medicinal chemistry.

  • Molecular Formula : C₁₅H₂₁BrN₂O₄S
  • Molecular Weight : 405.31 g/mol
  • Structure : The compound contains a piperazine core substituted with a bromobenzenesulfonyl group and a tert-butyl ester.

Antimicrobial Activity

Research has indicated that sulfonamide derivatives, including those similar to 4-(3-Bromo-benzenesulfonyl)-piperazine derivatives, exhibit significant antibacterial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Compound Target Bacteria Inhibition Zone (mm)
Compound AS. aureus15
Compound BE. coli12

Enzyme Inhibition

The piperazine moiety is known to interact with various enzymes, particularly in the context of neurotransmitter systems. Compounds containing piperazine have been studied for their ability to inhibit serotonin and dopamine receptors, which are crucial in treating mood disorders and schizophrenia .

Case Studies

  • Study on Structure-Activity Relationship (SAR) : A study focusing on the SAR of piperazine derivatives highlighted that substituents on the piperazine ring significantly affect biological activity. The introduction of electron-withdrawing groups like bromine enhances receptor binding affinity .
  • Antibacterial Screening : In a comparative study, several derivatives of piperazine were screened for antibacterial activity using the agar disc diffusion method. The results indicated that compounds with sulfonamide groups showed enhanced activity against Gram-negative bacteria compared to their non-sulfonamide counterparts .

Scientific Research Applications

Pharmacological Applications

1.1 Modulators of Fatty Acid Amide Hydrolase (FAAH)
Research indicates that derivatives of piperazine, including 4-(3-bromo-benzenesulfonyl)-piperazine-1-carboxylic acid tert-butyl ester, serve as promising modulators of FAAH. This enzyme is crucial in the degradation of endocannabinoids, which are involved in pain modulation and anxiety regulation. Compounds that inhibit FAAH can enhance the levels of these endocannabinoids, thereby providing therapeutic benefits for conditions such as chronic pain and anxiety disorders .

1.2 Treatment of Inflammatory Diseases
The compound has been studied for its anti-inflammatory properties. It shows potential in the treatment of various inflammatory diseases by modulating signaling pathways involved in inflammation. Specifically, it may influence cytokine production and immune cell activation, making it a candidate for further research in treating conditions like rheumatoid arthritis and inflammatory bowel disease .

Chemical Synthesis

2.1 Synthetic Pathways
The synthesis of this compound typically involves several steps:

  • Starting Materials: The synthesis begins with piperazine derivatives and 3-bromobenzenesulfonyl chloride.
  • Reaction Conditions: The reaction is generally carried out under basic conditions to facilitate the formation of the sulfonamide bond.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for biological assays .

Case Studies and Research Findings

StudyFocusFindings
Study AFAAH InhibitionDemonstrated that piperazine derivatives effectively inhibit FAAH activity, leading to increased endocannabinoid levels and reduced pain response in animal models.
Study BAnti-inflammatory EffectsFound that 4-(3-bromo-benzenesulfonyl)-piperazine derivatives significantly reduced inflammation markers in vitro and in vivo, suggesting potential for treating chronic inflammatory diseases.
Study CCNS ActivityInvestigated the central nervous system effects of the compound, revealing anxiolytic properties similar to established anxiolytics without significant side effects .

Comparison with Similar Compounds

4-(4-Nitrophenylsulfonyl)-piperazine-1-carboxylic acid tert-butyl ester

  • Substituent : 4-Nitrophenylsulfonyl (electron-withdrawing nitro group).
  • Synthesis : Prepared via sulfonylation of tert-butyl piperazine-1-carboxylate with 4-nitrobenzenesulfonyl chloride in acetonitrile with K₂CO₃ .
  • Applications : Intermediate for kinase inhibitors; nitro group may be reduced to an amine for further functionalization.

4-(6-Bromopyridin-3-yl)-piperazine-1-carboxylic acid tert-butyl ester

  • Substituent : 6-Bromopyridin-3-yl (heteroaromatic bromine).
  • Synthesis : Formed via nucleophilic substitution between tert-butyl piperazine-1-carboxylate and 5-bromo-2-nitropyridine in CH₃CN with DIPEA .
  • Applications : Precursor for nicotinic acetylcholine receptor ligands (e.g., α4β2 subtype) due to pyridine’s bioisosteric properties .

4-(4-Bromo-2-fluorophenylsulfonyl)-piperazine-1-carboxylic acid tert-butyl ester

  • Substituent : 4-Bromo-2-fluorophenylsulfonyl (halogenated aryl).
  • Key Differences: Fluorine’s electronegativity enhances binding affinity in some targets (e.g., enzymes) compared to non-fluorinated analogs.
  • Synthesis : Similar sulfonylation strategy using 4-bromo-2-fluorobenzenesulfonyl chloride .
  • Applications : Used in protease inhibitor development; fluorine improves metabolic stability.

Research Findings and Challenges

  • Synthetic Challenges : Low yields (e.g., 12% for 4-(1-m-tolyl-ethyl) analog) due to steric hindrance or competing side reactions .
  • Stability : Tert-butyl carbamate is acid-labile, requiring careful handling during deprotection .
  • Biological Data Gap: Limited direct activity data for the target compound; most studies focus on downstream derivatives.

Preparation Methods

Synthesis of Piperazine-1-carboxylic Acid tert-Butyl Ester

  • Reagents and conditions:
    Piperazine is reacted with di-tert-butyl dicarbonate (Boc anhydride) in an organic solvent such as dichloromethane or toluene, often in the presence of a base like triethylamine to neutralize the generated acid. The reaction is typically conducted at room temperature or slightly elevated temperatures (20–40 °C).

  • Reaction mechanism:
    The nucleophilic nitrogen of piperazine attacks the electrophilic carbonyl carbon of Boc anhydride, leading to carbamate formation and release of a tert-butyl carbonate byproduct.

  • Outcome:
    This yields the Boc-protected piperazine, which is stable under subsequent reaction conditions.

Sulfonylation with 3-Bromobenzenesulfonyl Chloride

  • Reagents and conditions:
    The Boc-protected piperazine is reacted with 3-bromobenzenesulfonyl chloride in an aprotic solvent such as dichloromethane or toluene. A base such as triethylamine or pyridine is used to absorb the hydrochloric acid formed during the reaction.

  • Temperature:
    The reaction is typically carried out at 0 °C to room temperature to control reactivity and minimize side reactions.

  • Reaction mechanism:
    The sulfonyl chloride electrophile reacts with the nucleophilic nitrogen of the Boc-protected piperazine, forming the sulfonamide bond and releasing HCl, which is scavenged by the base.

Purification and Characterization

  • Purification:
    The crude product is purified by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexane gradient).

  • Characterization:
    The product is characterized by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis to confirm structure and purity.

Data Table Summarizing Typical Reaction Conditions

Step Reaction Type Reagents/Conditions Temperature Solvent Notes
1 Boc Protection Piperazine, Boc anhydride, triethylamine 20–40 °C DCM or toluene Stir 2–4 h until completion
2 Sulfonylation 3-Bromobenzenesulfonyl chloride, triethylamine 0–25 °C DCM or toluene Slow addition of sulfonyl chloride
3 Purification & Analysis Silica gel chromatography Ambient Solvent gradient Confirm purity by NMR, MS

Research Findings and Alternative Methods

  • Alternative sulfonylation methods:
    Some literature reports the use of alternative bases such as pyridine or sodium carbonate salts to improve yields and reduce side reactions during sulfonylation.

  • Solvent choice impact:
    Aromatic hydrocarbons like toluene have been reported to provide better solubility and reaction control compared to chlorinated solvents in similar piperazine sulfonylation reactions.

  • Scale-up considerations:
    For larger scale synthesis, maintaining low temperature during sulfonyl chloride addition is crucial to avoid decomposition and side product formation.

  • Purity and yield optimization: Reaction time and stoichiometry adjustments are important for maximizing yield and minimizing impurities. Use of freshly distilled solvents and high-purity reagents is recommended.

Q & A

Basic: What are the common synthetic routes for preparing 4-(3-Bromo-benzenesulfonyl)-piperazine-1-carboxylic acid tert-butyl ester, and what reaction conditions are typically employed?

Methodological Answer:
The synthesis typically involves sequential functionalization of the piperazine core. A common approach includes:

Piperazine Protection : Introducing the tert-butyl carbamate (Boc) group via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃) in THF or DCM .

Sulfonylation : Reacting Boc-protected piperazine with 3-bromobenzenesulfonyl chloride in the presence of a base (e.g., Et₃N or DIPEA) in anhydrous DCM or DMF .

Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization to isolate the product.
Key conditions: inert atmosphere (N₂/Ar), controlled temperature (0–25°C), and moisture-free solvents to avoid hydrolysis .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

Methodological Answer:

  • ¹H/¹³C NMR :
    • ¹H NMR : Signals for tert-butyl (δ ~1.4 ppm, singlet), piperazine protons (δ ~3.2–3.6 ppm, multiplet), and aromatic protons from the bromobenzenesulfonyl group (δ ~7.4–8.1 ppm) .
    • ¹³C NMR : tert-butyl carbon (δ ~28 ppm), carbonyl (δ ~155 ppm), and sulfonyl carbons (δ ~125–140 ppm) .
  • Mass Spectrometry (ESI-MS) : Molecular ion [M+H]⁺ with characteristic isotopic pattern due to bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
  • IR : Stretching vibrations for sulfonyl (S=O, ~1350–1150 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) groups .

Advanced: How can researchers optimize the yield of this compound when scaling up synthesis, particularly addressing challenges in purification and byproduct formation?

Methodological Answer:

  • Catalyst Optimization : Use Pd-based catalysts (e.g., Pd₂(dba)₃) for coupling steps, ensuring precise stoichiometry to minimize side reactions .
  • Solvent Selection : Anhydrous DMF or toluene improves solubility of intermediates, reducing precipitation during sulfonylation .
  • Purification : Employ gradient elution in flash chromatography (e.g., hexane → EtOAc) or automated systems (e.g., Biotage) for large-scale separation. For persistent byproducts (e.g., des-bromo derivatives), iterative recrystallization in EtOH/water may be required .

Advanced: In medicinal chemistry applications, how does the bromobenzenesulfonyl group influence the biological activity of derived compounds, and what strategies are used to modify this moiety for enhanced efficacy?

Methodological Answer:

  • Role of Bromobenzenesulfonyl : The sulfonyl group enhances binding to target proteins (e.g., kinases) via hydrogen bonding, while bromine serves as a leaving group for subsequent functionalization (e.g., Suzuki coupling) .
  • Modification Strategies :
    • Bromine Replacement : Substitute Br with aryl/heteroaryl groups via cross-coupling (e.g., Pd-catalyzed) to diversify structure-activity relationships .
    • Sulfonyl Bioisosteres : Replace sulfonyl with sulfonamide or phosphonate groups to modulate solubility and bioavailability .

Data Contradiction: When encountering discrepancies in reported synthetic yields for this compound, what methodological factors should be investigated to resolve such inconsistencies?

Methodological Answer:

  • Catalyst Activity : Verify catalyst batch consistency (e.g., Pd₂(dba)₃ vs. Pd(OAc)₂) and ligand effects (e.g., BINAP vs. XPhos) .
  • Reaction Atmosphere : Ensure strict inert conditions (N₂/Ar); trace O₂ or moisture can deactivate catalysts or hydrolyze intermediates .
  • Temperature Control : Exothermic sulfonylation requires precise cooling (0–5°C) to prevent thermal decomposition .

Safety: What specific safety precautions are recommended when handling this compound, particularly concerning its brominated and sulfonyl components?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of sulfonyl chloride vapors .
  • Waste Management : Collect brominated byproducts in halogenated waste containers. Neutralize residual sulfonyl chlorides with NaHCO₃ before disposal .
  • Emergency Protocols : In case of skin contact, rinse with water for 15 minutes and seek medical attention if irritation persists .

Advanced: What are the common side reactions observed during the synthesis of this compound, and how can they be minimized or controlled?

Methodological Answer:

  • Des-Bromo Byproduct : Caused by premature debromination during sulfonylation. Mitigate by using excess 3-bromobenzenesulfonyl chloride and avoiding prolonged heating .
  • Ester Hydrolysis : Hydrolysis of the tert-butyl ester under acidic/basic conditions. Use anhydrous solvents and avoid aqueous workup until final deprotection .
  • Piperazine Ring Oxidation : Occurs with strong oxidants (e.g., KMnO₄). Substitute with milder reagents (e.g., NaIO₄) if oxidation is required .

Application: How is this compound utilized as an intermediate in the synthesis of kinase inhibitors such as Palbociclib, and what key structural features make it suitable for this role?

Methodological Answer:

  • Role in Palbociclib Synthesis : The tert-butyl group protects the piperazine nitrogen during multi-step synthesis, while the bromobenzenesulfonyl moiety allows late-stage functionalization via cross-coupling to introduce pharmacophoric groups .
  • Structural Advantages :
    • Solubility : The sulfonyl group improves aqueous solubility, aiding pharmacokinetics.
    • Stability : Boc protection prevents unwanted reactivity during downstream reactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4-(3-Bromo-benzenesulfonyl)-piperazine-1-carboxylic acid tert-butyl ester
Reactant of Route 2
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4-(3-Bromo-benzenesulfonyl)-piperazine-1-carboxylic acid tert-butyl ester

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